molecular formula C9H14O B14633955 6-(Methoxymethyl)hepta-1,3,6-triene CAS No. 57217-26-2

6-(Methoxymethyl)hepta-1,3,6-triene

Cat. No.: B14633955
CAS No.: 57217-26-2
M. Wt: 138.21 g/mol
InChI Key: ZXRLDHOGGDEBQS-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)hepta-1,3,6-triene is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a hepta-1,3,6-triene backbone This compound is part of the larger family of heptatrienes, which are known for their conjugated diene systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)hepta-1,3,6-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific reagents and desired yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)hepta-1,3,6-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the triene system into a more saturated hydrocarbon.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide or lithium aluminum hydride can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methoxymethyl)hepta-1,3,6-triene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials due to its reactive triene system.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)hepta-1,3,6-triene involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The methoxymethyl group enhances its solubility and reactivity, making it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Heptatriene: Similar triene system but lacks the methoxymethyl group.

    2,5,6-Trimethyl-1,3,6-heptatriene: Contains additional methyl groups, altering its reactivity and properties.

    Hepta-1,3,6-triene: Basic triene structure without any substituents.

Uniqueness

6-(Methoxymethyl)hepta-1,3,6-triene is unique due to the presence of the methoxymethyl group, which enhances its chemical reactivity and potential applications. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

57217-26-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6-(methoxymethyl)hepta-1,3,6-triene

InChI

InChI=1S/C9H14O/c1-4-5-6-7-9(2)8-10-3/h4-6H,1-2,7-8H2,3H3

InChI Key

ZXRLDHOGGDEBQS-UHFFFAOYSA-N

Canonical SMILES

COCC(=C)CC=CC=C

Origin of Product

United States

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